

An In-depth Technical Guide to N-(3-Amino-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N-(3-Amino-4-methoxyphenyl)acetamide</i>
Cat. No.:	B160866

[Get Quote](#)

This technical guide provides a comprehensive overview of **N-(3-Amino-4-methoxyphenyl)acetamide**, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, covering its chemical identity, properties, synthesis, and biological relevance.

Chemical Identity and Nomenclature

The compound with the systematic name **N-(3-amino-4-methoxyphenyl)acetamide** is a monoacetylated derivative of 2,4-diaminoanisole.^[1] Its structure is characterized by an acetamido group and an amino group attached to a methoxy-substituted benzene ring.

IUPAC Name: **N-(3-amino-4-methoxyphenyl)acetamide**^[1]

Synonyms: This compound is known by a variety of synonyms in chemical literature and commerce, including:

- 3'-Amino-4'-methoxyacetanilide^{[1][2]}
- 3-Amino-4-methoxyacetanilide^{[1][3]}
- Acetamide, N-(3-amino-4-methoxyphenyl)-^[1]
- 2-Amino-4-acetamino anisole^[1]

- 4-Acetamino-2-aminoanisole[1]
- p-Acetanisidine, 3'-amino-[1]
- CAS RN: 6375-47-9[1]

Physicochemical Properties

The key physical and chemical properties of **N-(3-Amino-4-methoxyphenyl)acetamide** are summarized in the table below, providing a quantitative overview for laboratory and research applications.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	[1]
Molecular Weight	180.20 g/mol	[1]
Melting Point	109-118 °C	[2][3]
Boiling Point	313.03 °C (estimate)	[3]
Density	1.1819 g/cm ³ (estimate)	[3]
Solubility	Soluble in Methanol	
Appearance	White to pale gray or reddish-gray crystalline powder	[3][4]
Flash Point	199.2 °C	
pKa	14.23 (Predicted)	

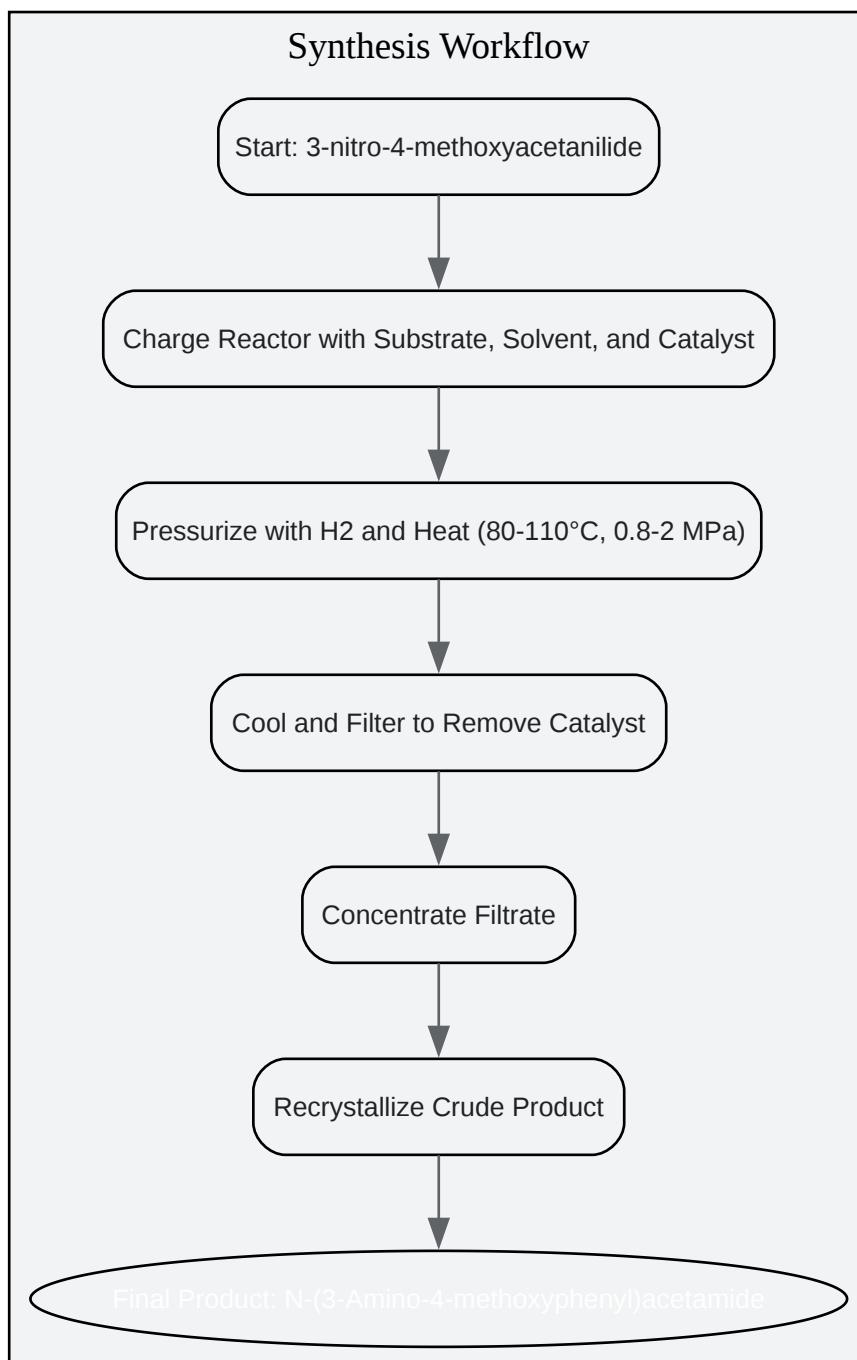
Experimental Protocols

The synthesis of **N-(3-Amino-4-methoxyphenyl)acetamide** is most commonly achieved through two primary routes: the selective acylation of 2,4-diaminoanisole or the reduction of 3-nitro-4-methoxyacetanilide. Below is a detailed protocol for the latter, which is a widely employed method.

Synthesis via Reduction of 3-nitro-4-methoxyacetanilide

This protocol outlines a catalytic hydrogenation process, a clean and efficient method for reducing the nitro group.

Materials:


- 3-nitro-4-methoxyacetanilide
- Methanol or Ethanol (solvent)
- Raney Nickel (catalyst)
- Hydrogen gas
- Pressurized reactor (autoclave)
- Filtration apparatus
- Rotary evaporator

Procedure:

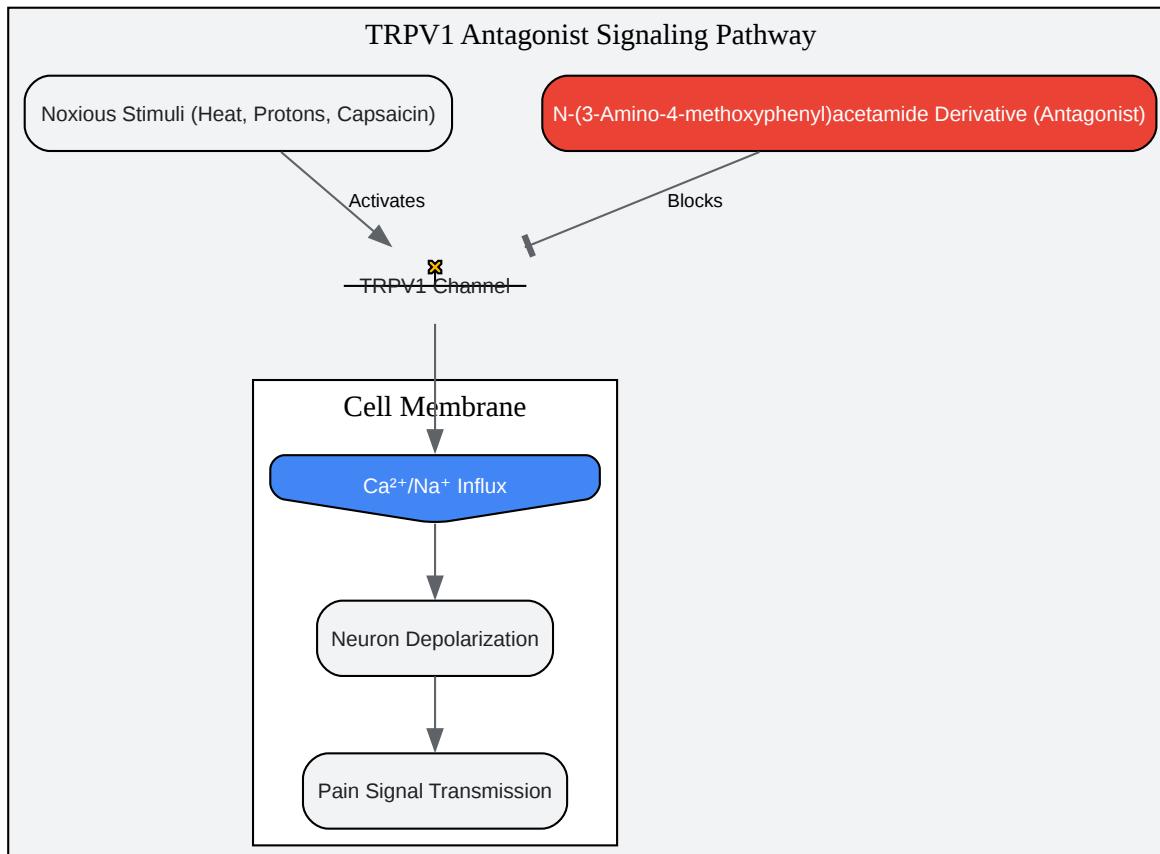
- **Reactor Setup:** Charge a high-pressure autoclave with 3-nitro-4-methoxyacetanilide and the chosen solvent (methanol or ethanol). The typical solvent to substrate ratio is 20:1 (v/w).
- **Catalyst Addition:** Add Raney Nickel catalyst to the mixture. The catalyst loading is typically 1:10 to 2:10 by weight relative to the starting material.
- **Hydrogenation:** Seal the reactor and purge with nitrogen gas to remove air. Pressurize the reactor with hydrogen gas to 0.8-2 MPa.
- **Reaction Conditions:** Heat the mixture to a temperature between 80-110 °C while stirring. Maintain these conditions for 2-6 hours. The reaction progress can be monitored by techniques such as TLC or HPLC.
- **Work-up:** After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
- **Purification:**

- Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be recycled.
- The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.
- The resulting crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to yield pure **N-(3-Amino-4-methoxyphenyl)acetamide**.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis of **N-(3-Amino-4-methoxyphenyl)acetamide**.


Biological Significance and Signaling Pathways

While **N-(3-Amino-4-methoxyphenyl)acetamide** is primarily utilized as an intermediate in the synthesis of disperse dyes, its structural motif is found in compounds with interesting biological activities.[3] Notably, derivatives of this molecule have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[5]

TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is activated by various noxious stimuli, including heat, acidic conditions, and compounds like capsaicin.[5][6] Its activation leads to an influx of Ca^{2+} and Na^+ , resulting in depolarization and the transmission of pain signals.[5]

Signaling Pathway of TRPV1 Antagonism:

TRPV1 antagonists work by binding to the channel and inhibiting its activation by various stimuli.[5] This blockade prevents the influx of cations, thereby inhibiting the depolarization of sensory neurons and the subsequent transmission of pain signals to the brain.[5] This mechanism of action makes TRPV1 antagonists a promising area of research for the development of novel analgesics for chronic and inflammatory pain.[5]

[Click to download full resolution via product page](#)

Mechanism of action for a TRPV1 antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3'-Amino-4'-methoxyacetanilide | C9H12N2O2 | CID 80779 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3'-Amino-4'-methoxyacetanilide | 6375-47-9 [chemicalbook.com]
- 3. 3'-Amino-4'-methoxyacetanilide CAS#: 6375-47-9 [m.chemicalbook.com]
- 4. 3-Amino-4-methoxyacetaniline | CAS#:6375-47-9 | ChemsrC [chemsrc.com]
- 5. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-(3-Amino-4-methoxyphenyl)acetamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160866#n-3-amino-4-methoxyphenyl-acetamide-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com